molecular formula C20H13BrN2O B3438000 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone

4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone

Cat. No. B3438000
M. Wt: 377.2 g/mol
InChI Key: KDTVUNPLEAFKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone, also known as BPPhth, is a synthetic organic compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone may disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and disruption of cellular signaling pathways. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, the synthesis method for 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been optimized to produce high yields of pure compound, making it readily available for research purposes. However, one limitation of using 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for research involving 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone. One area of interest is the development of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone derivatives with improved potency and selectivity for specific protein kinases. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone may be used in combination with other anticancer agents to improve their efficacy. Further research is also needed to fully understand the mechanism of action of 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone and its potential applications in cancer therapy.

Scientific Research Applications

4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been used extensively in scientific research as a tool to study various biological processes. It has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. Additionally, 4-(4-bromophenyl)-2-phenyl-1(2H)-phthalazinone has been used to study the role of protein kinases in cellular signaling pathways and the mechanisms of drug resistance in cancer cells.

properties

IUPAC Name

4-(4-bromophenyl)-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTVUNPLEAFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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